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Compound of Interest

Compound Name: Ceftobiprole medocaril

Cat. No.: B3132767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing in vitro time-kill assays to

evaluate the bactericidal activity of ceftobiprole, a broad-spectrum cephalosporin. The

information is compiled from established methodologies and is intended to guide researchers in

assessing the pharmacodynamic properties of this antibiotic against various bacterial

pathogens.

Introduction
Ceftobiprole is a fifth-generation cephalosporin with potent bactericidal activity against a wide

range of Gram-positive and Gram-negative bacteria.[1][2][3][4] Its mechanism of action

involves the inhibition of bacterial cell wall synthesis through high-affinity binding to essential

penicillin-binding proteins (PBPs), including PBP2a in methicillin-resistant Staphylococcus

aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae.[1][4][5] This

binding disrupts peptidoglycan cross-linking, leading to cell lysis and death.[2][4] The time-kill

assay is a dynamic method used to assess the rate and extent of bacterial killing by an

antimicrobial agent over time.

Experimental Protocols
This section outlines the detailed methodology for conducting an in vitro time-kill assay for

ceftobiprole.
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Materials
Ceftobiprole medocaril (prodrug) or ceftobiprole (active form) powder

Appropriate solvents for stock solution preparation (e.g., sterile water, DMSO)

Bacterial strains of interest (e.g., Staphylococcus aureus, Pseudomonas aeruginosa,

Streptococcus pneumoniae, Enterococcus faecalis)

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium (e.g., Brain

Heart Infusion broth for enterococci)[6][7]

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS) for dilutions

Tryptic Soy Agar (TSA) or other appropriate agar plates for colony counting

Sterile glassware and plasticware (flasks, tubes, pipette tips)

Spectrophotometer

Incubator (35-37°C)

Shaking water bath or orbital shaker[7]

Vortex mixer

Micropipettes

Spiral plater or manual plating equipment

Procedure
Preparation of Ceftobiprole Stock Solution:

Aseptically prepare a stock solution of ceftobiprole at a high concentration (e.g., 10

mg/mL) in a suitable solvent.

Sterilize the stock solution by filtration through a 0.22 µm filter.
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Prepare fresh working solutions by diluting the stock solution in the appropriate broth

medium to achieve the desired final concentrations for the assay. Concentrations are

typically based on the minimum inhibitory concentration (MIC) of the test organism (e.g.,

0.5x, 1x, 2x, 4x MIC).[8]

Inoculum Preparation:

From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test

bacterium.

Inoculate the colonies into a tube containing 5 mL of broth medium.

Incubate the broth culture at 35-37°C until it reaches the mid-logarithmic phase of growth,

typically indicated by a turbidity equivalent to a 0.5 McFarland standard. This can be

verified by measuring the optical density at 600 nm.

Dilute the bacterial suspension in fresh, pre-warmed broth to achieve a starting inoculum

concentration of approximately 5 x 10⁵ to 5 x 10⁷ colony-forming units (CFU)/mL in the

final assay tubes.[7][8] The exact starting inoculum should be confirmed by plating a

sample from the growth control tube at time zero.

Time-Kill Assay Setup:

Prepare a series of sterile tubes or flasks, each containing the appropriate volume of broth

with the desired ceftobiprole concentration.

Include a growth control tube containing only the broth and the bacterial inoculum, without

any antibiotic.

Inoculate each tube (except for a sterility control) with the prepared bacterial suspension

to achieve the target starting density.

Vortex each tube gently to ensure uniform mixing.

Incubation and Sampling:

Incubate all tubes at 35-37°C, typically in a shaking water bath to ensure aeration.[7]
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At predetermined time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw an aliquot (e.g.,

100 µL) from each tube.[7][9]

Determination of Viable Cell Counts:

Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates. The

use of a spiral plater can increase efficiency and accuracy.

To minimize antibiotic carryover, ensure dilutions are sufficient.[7]

Incubate the plates at 35-37°C for 18-24 hours, or until colonies are clearly visible.

Count the number of colonies on the plates that have between 30 and 300 colonies to

determine the CFU/mL at each time point.

Data Analysis:

Calculate the mean CFU/mL for each time point and antibiotic concentration.

Convert the CFU/mL values to log₁₀ CFU/mL.

Plot the log₁₀ CFU/mL versus time for each ceftobiprole concentration and the growth

control.

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial

CFU/mL at a specific time point (usually 24 hours).[7][9]

Bacteriostatic activity is defined as a <3-log₁₀ reduction in the initial CFU/mL.[7][9]

Synergy with another antimicrobial agent is generally defined as a ≥2-log₁₀ decrease in

CFU/mL with the combination compared to the most active single drug at a given time

point.[8]

Data Presentation
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The following tables summarize representative quantitative data from in vitro time-kill studies of

ceftobiprole against various pathogens.

Table 1: Time-Kill Kinetics of Ceftobiprole against Pseudomonas aeruginosa

Strain
Ceftobiprole
Concentration

Mean Log₁₀
CFU/mL Reduction
at 6h

Mean Log₁₀
CFU/mL Reduction
at 24h

P. aeruginosa (Clinical

Isolates)

4 mg/L (at low

inoculum)
1.5 - 2.0[8] > 3.0 (bactericidal)[8]

P. aeruginosa ATCC

27853

4 mg/L (at low

inoculum)
Not specified > 3.0 (bactericidal)[8]

Table 2: Bactericidal Activity of Ceftobiprole against Staphylococci

Organism
Ceftobiprole
Concentration

% of Strains with ≥3-log₁₀
kill at 24h

Methicillin-susceptible S.

aureus (MSSA)
2x MIC 100%

Methicillin-resistant S. aureus

(MRSA)
2x MIC 91.7%[7]

Vancomycin-intermediate S.

aureus (VISA)
2x MIC 0% (bacteriostatic)[7]

Table 3: Time-Kill Kinetics of Ceftobiprole against Enterococcus faecalis
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Strain
Ceftobiprole
Concentration (µg/mL)

Mean Log₁₀ CFU/mL
Reduction at 24h

Bla+ E. faecalis TX0630 1 ~4.0[6]

Bla+ E. faecalis TX0630 2 ~4.0[6]

VanB E. faecalis TX2484 1 Bactericidal[6]

VanA E. faecalis TX2784 1 Bactericidal[6]

Visualizations
The following diagrams illustrate the mechanism of action of ceftobiprole and a typical

experimental workflow for a time-kill assay.
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Caption: Mechanism of action of ceftobiprole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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